REACTION_CXSMILES
|
C([Li])CCC.[C:6]([OH:10])(C)([CH3:8])[CH3:7].C([O:18][C:19](=O)[NH:20][C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[C:23]([F:28])[CH:22]=1)C1C=CC=CC=1.C1C[O:33]CC1>>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([N:20]2[CH2:7][CH:6]([CH2:8][OH:33])[O:10][C:19]2=[O:18])=[CH:22][C:23]=1[F:28]
|
Name
|
|
Quantity
|
118.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)Br)F)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
R(−)-glycidyl butyrate
|
Quantity
|
39.7 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min at −30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to 0° C
|
Type
|
WAIT
|
Details
|
After 30 min at 0° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 30 min at 0° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to come gradually to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Type
|
CUSTOM
|
Details
|
after recrystallisation of the crude product with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give (64.1 g, 86.4%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)N1C(OC(C1)CO)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Li])CCC.[C:6]([OH:10])(C)([CH3:8])[CH3:7].C([O:18][C:19](=O)[NH:20][C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[C:23]([F:28])[CH:22]=1)C1C=CC=CC=1.C1C[O:33]CC1>>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([N:20]2[CH2:7][CH:6]([CH2:8][OH:33])[O:10][C:19]2=[O:18])=[CH:22][C:23]=1[F:28]
|
Name
|
|
Quantity
|
118.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)Br)F)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
R(−)-glycidyl butyrate
|
Quantity
|
39.7 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min at −30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to 0° C
|
Type
|
WAIT
|
Details
|
After 30 min at 0° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for an additional 30 min at 0° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to come gradually to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Type
|
CUSTOM
|
Details
|
after recrystallisation of the crude product with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to give (64.1 g, 86.4%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)N1C(OC(C1)CO)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |